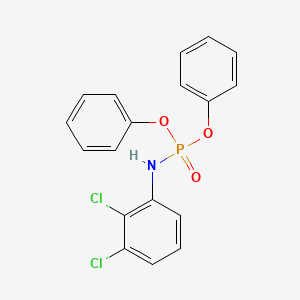

![molecular formula C14H14O2S B5061575 [(2-苯乙基)磺酰基]苯](/img/structure/B5061575.png)

[(2-苯乙基)磺酰基]苯

描述

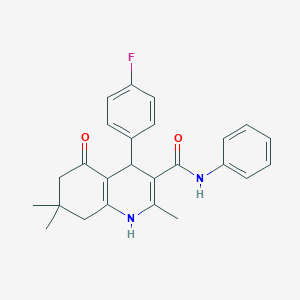

“[(2-phenylethyl)sulfonyl]benzene” is a chemical compound that belongs to the family of aromatic hydrocarbons . It is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . The structure of benzene (3 conjugated π bonds) allows benzene and its derived products to be useful in fields such as health, laboratory synthesis, and other applications such as rubber synthesis .

Synthesis Analysis

The synthesis of “[(2-phenylethyl)sulfonyl]benzene” involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “[(2-phenylethyl)sulfonyl]benzene” is characterized by a benzene ring with six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This structure allows benzene and its derived products to be useful in various fields .Physical And Chemical Properties Analysis

“[(2-phenylethyl)sulfonyl]benzene” belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents . Upon combustion of benzene sooty flame is produced .科学研究应用

不对称反应

[(2-苯乙基)磺酰基]苯及其衍生物在不对称反应中发挥着重要作用。Okamoto、Minami 和 Shingu (1968) 的一项研究展示了使用磺酰化方法对包括 α-苯乙胺在内的外消旋伯胺进行动力学拆分。这项研究重点介绍了 [(2-苯乙基)磺酰基]苯衍生物在外消旋胺的不对称磺酰化中优先保留绝对构型的应用 (Okamoto, Minami, & Shingu, 1968)。

钯催化的磺酰化

徐、刘、李和孙 (2015) 研究了钯催化的 2-芳氧基吡啶的直接磺酰化,利用磺酰氯作为试剂。这种方法对富电子和缺电子的底物均有效,说明了 [(2-苯乙基)磺酰基]苯在催化磺酰化过程中的用途广泛 (Xu, Liu, Li, & Sun, 2015)。

合成和生物筛选

Rehman 等人 (2012) 合成了一系列 2-苯乙胺的 N 取代衍生物,展示了 [(2-苯乙基)磺酰基]苯在创造新化合物方面的潜力。这些衍生物被发现是丁酰胆碱酯酶的有效抑制剂,突出了该化合物在生物筛选中的用途 (Rehman et al., 2012)。

作用机制

The mechanism of action for “[(2-phenylethyl)sulfonyl]benzene” involves electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

安全和危害

The safety data sheet for “[(2-phenylethyl)sulfonyl]benzene” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

未来方向

The future directions for “[(2-phenylethyl)sulfonyl]benzene” could involve further exploration of its synthetic applications. For instance, the synthetic applications of this photocleavage have been examined for two general cases: (i) preparation of sulfones from disulfone precursors, R1SO2CHR2SO2CH2Ph to RISO,CH,R, (yields - 90%); (ii) preparation of sulfinic acids and sulfonyl chlorides from mono sulfone precursors, R3S02CH2Ph to R3S02Hand R3S0,CI (yields - 55%) .

属性

IUPAC Name |

2-(benzenesulfonyl)ethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c15-17(16,14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTJPCSAOFZFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Phenylethyl)sulfonyl]benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![isopropyl {5-[3-(1-piperidinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride](/img/structure/B5061494.png)

![2-[tert-butyl(methyl)amino]ethyl 4-methylbenzoate hydrochloride](/img/structure/B5061512.png)

![N-benzyl-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5061534.png)

![3-[(dimethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5061539.png)

![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)

![1-ethyl-4-[(4-isopropylphenoxy)acetyl]piperazine](/img/structure/B5061598.png)